![molecular formula C14H14F3N5S B6444658 2-(methylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2640957-33-9](/img/structure/B6444658.png)
2-(methylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine
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Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides . Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidine derivatives are generally synthesized by introducing various functional groups to the pyrimidine core .Molecular Structure Analysis
The compound contains a pyrimidine ring, a trifluoromethyl group, and a methylsulfanyl group. These groups could potentially influence the compound’s reactivity and biological activity .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions . This can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, which are crucial for cell growth and division .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted in the urine .
Result of Action
Based on its structural similarity to other pyrimidine derivatives, it may inhibit the growth and division of cells by interfering with nucleic acid synthesis .
properties
IUPAC Name |
2-methylsulfanyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5S/c1-23-13-19-5-3-11(21-13)20-10-7-22(8-10)12-6-9(2-4-18-12)14(15,16)17/h2-6,10H,7-8H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSQLRHNSZXPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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